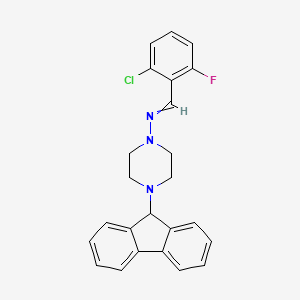![molecular formula C15H15ClN2O4S B4644132 N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4644132.png)
N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Descripción general
Descripción
N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, commonly known as CGP 52432, is a potent and selective antagonist of the GABA~B~ receptor. It is a chemical compound that has been widely used in scientific research to study the role of GABA~B~ receptors in various physiological and pathological processes.
Mecanismo De Acción
CGP 52432 acts as a competitive antagonist of the GABA~B~ receptor. GABA~B~ receptors are G protein-coupled receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of GABA~B~ receptors leads to the inhibition of neurotransmitter release, resulting in the modulation of synaptic transmission and neuronal excitability. CGP 52432 binds to the GABA~B~ receptor and prevents the binding of GABA, thereby blocking the inhibitory effects of GABA~B~ receptor activation.
Biochemical and Physiological Effects:
CGP 52432 has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate, dopamine, and noradrenaline. CGP 52432 has also been shown to increase the activity of certain ion channels, such as the NMDA receptor. In addition, CGP 52432 has been shown to have anticonvulsant, analgesic, anxiolytic, and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CGP 52432 has several advantages for lab experiments. It is a potent and selective antagonist of the GABA~B~ receptor, which makes it a valuable tool for studying the role of GABA~B~ receptors in various physiological and pathological processes. CGP 52432 has also been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo experiments. However, CGP 52432 also has some limitations. It has been shown to have off-target effects on other receptors, such as the 5-HT~2C~ receptor. In addition, CGP 52432 has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of CGP 52432 in scientific research. One direction is to investigate the role of GABA~B~ receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study the effects of GABA~B~ receptor modulation on synaptic plasticity and learning and memory. Furthermore, CGP 52432 can be used to investigate the potential therapeutic applications of GABA~B~ receptor antagonists in various neuropsychiatric disorders. Finally, the development of new and improved GABA~B~ receptor antagonists with better selectivity and pharmacokinetic properties is an important future direction for the field.
Aplicaciones Científicas De Investigación
CGP 52432 has been extensively used in scientific research to study the role of GABA~B~ receptors in various physiological and pathological processes. It has been used to investigate the effects of GABA~B~ receptor activation and inhibition on synaptic transmission, neuronal excitability, and behavior. CGP 52432 has also been used to study the role of GABA~B~ receptors in pain perception, addiction, anxiety, depression, and epilepsy.
Propiedades
IUPAC Name |
2-(3-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-13-5-7-14(8-6-13)23(20,21)18(10-15(17)19)12-4-2-3-11(16)9-12/h2-9H,10H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAFBILKENLKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4644050.png)
![N-(2,4-dimethylphenyl)-3-{[(2-phenoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4644055.png)
![N-butyl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4644058.png)
![1-(2-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4644063.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4644066.png)

![N-[3-(isobutyrylamino)phenyl]pentanamide](/img/structure/B4644102.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4644104.png)
![N-(2-methoxyethyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4644106.png)
![N-allyl-2-[(4-tert-butylbenzoyl)amino]benzamide](/img/structure/B4644112.png)
![5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4644116.png)
![2-bromo-N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4644125.png)
![5-(difluoromethyl)-4-({4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4644126.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4644141.png)